molecular formula C20H22Cl2N2O5S B288258 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether

4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether

Cat. No. B288258
M. Wt: 473.4 g/mol
InChI Key: ZEXHTENJOPAKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether, also known as BDBES, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDBES is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The exact mechanism of action of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether is not fully understood, but it is believed to act as a potent inhibitor of the serotonin transporter (SERT). This inhibition leads to an increase in serotonin levels in the brain, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain activity patterns. These effects suggest that 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether may have potential applications in the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether in lab experiments is its ability to selectively target the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one of the limitations of using 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether is its relatively low potency compared to other SERT inhibitors, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether, including further studies on its mechanism of action, its effects on other neurotransmitter systems, and its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, there may be opportunities to develop more potent and selective SERT inhibitors based on the structure of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether.

Synthesis Methods

The synthesis of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether involves several steps, including the reaction of 4,5-dichloro-2-nitrophenol with sodium hydride to form the corresponding phenoxide, which is then reacted with 1,3-benzodioxole-5-methyl chloride to produce the intermediate compound. This intermediate is then reacted with piperazine and sulfonyl chloride to form the final product, 4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether.

Scientific Research Applications

4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been shown to have a range of effects on various neurotransmitter systems, including serotonin, dopamine, and norepinephrine, making it a promising candidate for use in studies related to mood disorders and addiction.

properties

Product Name

4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether

Molecular Formula

C20H22Cl2N2O5S

Molecular Weight

473.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H22Cl2N2O5S/c1-2-27-18-10-16(22)20(11-15(18)21)30(25,26)24-7-5-23(6-8-24)12-14-3-4-17-19(9-14)29-13-28-17/h3-4,9-11H,2,5-8,12-13H2,1H3

InChI Key

ZEXHTENJOPAKNQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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